

The Chemical Architecture of Latia Luciferin: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of **Latia luciferin**, the light-emitting molecule from the freshwater snail Latia neritoides. This document synthesizes available data on its structure elucidation, bioluminescent mechanism, and putative biosynthetic origins, presenting it in a manner accessible to researchers in chemistry, biochemistry, and pharmacology.

Core Chemical Structure and Physicochemical Properties

Latia luciferin is a unique sesquiterpenoid, specifically an apo-carotenoid, responsible for the green bioluminescence observed in Latia neritoides.[1][2] Its structure was first elucidated by Shimomura and Johnson in 1968.[3] The molecule is characterized by a cyclohexene ring and a formate ester functional group, which is crucial for its light-emitting properties.[1][4]

Structural and Physicochemical Data

The key quantitative data for **Latia luciferin** are summarized in the tables below. This information is critical for its synthesis, handling, and analysis in a research setting.



Identifier	Value	Source
IUPAC Name	[(E)-2-methyl-4-(2,6,6- trimethylcyclohexen-1-yl)but-1- enyl] formate	[1][2]
CAS Number	21730-91-6	[1][2]
Molecular Formula	C15H24O2	[1][2]
Molecular Weight	236.35 g/mol	[1][2]
SMILES	CC1=C(C(CCC1) (C)C)CC/C(=C/OC=O)/C	[1][2]

Physicochemical Property	Value	Source
Appearance	Oily liquid	
Boiling Point	313.8 °C at 760 mmHg	
Density	0.927 g/cm ³	_
Polar Surface Area	26.3 Ų	[2]
XLogP3	4.2	[2]

Spectroscopic Data Summary

Detailed spectroscopic data is essential for the unambiguous identification of **Latia luciferin**. While the original raw data from the 1968 structure elucidation is not fully available in recent literature, the types of analyses performed are known.



Spectroscopic Technique	Observed Features (Qualitative Description)	Reference
Proton NMR (¹H NMR)	Signals corresponding to methyl groups, methylene groups, a cyclohexene ring, and a formate proton.	[3]
Carbon-13 NMR (¹³ C NMR)	Resonances for all 15 carbon atoms, including those of the cyclohexene ring, the aliphatic chain, and the formate group.	[2]
Mass Spectrometry (MS)	A molecular ion peak consistent with the molecular formula C ₁₅ H ₂₄ O ₂ . Fragmentation patterns would reveal the loss of the formate group and cleavage of the aliphatic chain.	[2][5]
Infrared (IR) Spectroscopy	Characteristic absorption bands for C=O stretching (formate ester), C=C stretching (alkene and cyclohexene), and C-H stretching.	[3]

The Bioluminescence Reaction of Latia neritoides

The bioluminescence of Latia neritoides is a complex enzymatic reaction. Unlike many other luciferins, **Latia luciferin** itself is not fluorescent.[3] The light emission is the result of its interaction with a specific luciferase and a cofactor.

The overall reaction is as follows:

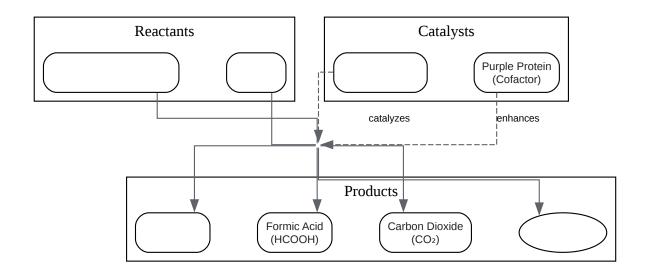
Latia Luciferin + 2 O₂ --(Luciferase, Purple Protein)--> Oxyluciferin + HCOOH + CO₂ + Light (green)[5]

The key components of this system are:



- Latia Luciferin: The substrate.
- Latia Luciferase: A flavoprotein that catalyzes the reaction.[5]
- Purple Protein: A cofactor that enhances the light emission, though it is not strictly essential for the reaction to proceed.[5]
- Molecular Oxygen: Two molecules are consumed in the reaction.

The reaction results in the oxidation of the luciferin to an oxyluciferin (a ketone), with the release of formic acid, carbon dioxide, and a photon of green light.



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The bioluminescent reaction pathway of *Latia neritoides*.

Experimental Protocols

The following sections outline the methodologies for the extraction, purification, and structural analysis of **Latia luciferin**, based on the original work by Shimomura and Johnson and subsequent studies.

Extraction and Purification of Latia Luciferin

Foundational & Exploratory

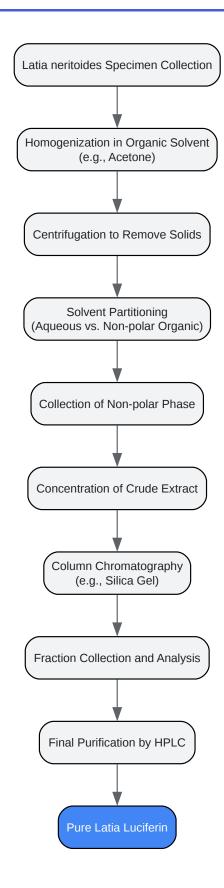




Note: The following is a generalized protocol based on descriptions of the original work. Access to the full text of Shimomura and Johnson (1968) is recommended for the detailed experimental procedure.

- Collection of Specimen: Specimens of Latia neritoides are collected from their natural freshwater habitat.
- Homogenization: The snails are homogenized in a suitable solvent, likely a water-miscible organic solvent like acetone or methanol, to extract the luciferin and other small molecules while precipitating proteins.
- Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning. Given the lipophilic nature of **Latia luciferin** (XLogP3 = 4.2), it would be partitioned into a non-polar organic solvent (e.g., hexane, diethyl ether) from an aqueous phase.[2]
- Chromatography: The resulting organic extract is concentrated and purified using chromatographic techniques. This would likely involve:
 - Adsorption Chromatography: Using silica gel or alumina to separate compounds based on polarity.
 - High-Performance Liquid Chromatography (HPLC): For final purification to obtain a pure sample of Latia luciferin.





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A generalized workflow for the extraction and purification of **Latia luciferin**.



Structural Elucidation Methods

The structure of the purified **Latia luciferin** was determined using a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be
 performed on the purified sample dissolved in a deuterated solvent (e.g., CDCl₃). 2D NMR
 techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity of
 protons and carbons to piece together the molecular skeleton.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to
 determine the exact mass and elemental composition of the molecule. Tandem mass
 spectrometry (MS/MS) would be employed to fragment the molecule and analyze the
 resulting fragments to confirm the structure of different parts of the molecule, such as the
 cyclohexene ring and the formate ester side chain.
- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional
 groups present in the molecule, such as the C=O of the ester and the C=C of the alkenes.

Biosynthesis of Latia Luciferin

The biosynthetic pathway of **Latia luciferin** in Latia neritoides has not been fully elucidated. However, its sesquiterpenoid structure strongly suggests that it is derived from the mevalonate pathway, which is common for the synthesis of isoprenoids in animals.

The proposed general pathway would involve:

- Formation of Farnesyl Pyrophosphate (FPP): Acetyl-CoA is converted through a series of steps to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then assembled to form the 15-carbon precursor, farnesyl pyrophosphate (FPP).
- Cyclization of FPP: A sesquiterpene synthase enzyme would then catalyze the cyclization of the linear FPP to form the characteristic cyclohexene ring of the **Latia luciferin** backbone.
- Post-Cyclization Modifications: A series of enzymatic modifications (e.g., oxidation, rearrangement, and formate ester formation) would then convert the initial cyclic



sesquiterpene into the final Latia luciferin structure.

Further research, including isotopic labeling studies and transcriptomic analysis of Latia neritoides, is required to identify the specific enzymes and intermediates involved in this pathway.



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A hypothetical biosynthetic pathway for **Latia luciferin**.

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